molecular formula C11H13N5O3 B1672670 Filociclovir CAS No. 632325-71-4

Filociclovir

Cat. No.: B1672670
CAS No.: 632325-71-4
M. Wt: 263.25 g/mol
InChI Key: KMUNHOKTIVSFRA-KXFIGUGUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Filociclovir involves multiple steps, starting from readily available precursors. The key steps include the formation of the methylenecyclopropane ring and the subsequent attachment of the nucleoside analog. The reaction conditions typically involve the use of strong bases and nucleophilic reagents to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The industrial synthesis also ensures compliance with regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Filociclovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique antiviral properties. These derivatives are often tested for their efficacy against different viral strains .

Scientific Research Applications

Filociclovir has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: this compound is studied for its interactions with viral DNA and its ability to inhibit viral replication.

    Medicine: It is being developed as a treatment for cytomegalovirus infections and other viral diseases.

    Industry: this compound is used in the pharmaceutical industry for the development of antiviral drugs.

Mechanism of Action

Filociclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is a nonobligate chain terminator of DNA synthesis that requires initial phosphorylation by viral kinases, followed by additional phosphorylation steps performed by cellular kinases to its active triphosphate form. This active form then incorporates into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

  • Ganciclovir
  • Cidofovir
  • Valganciclovir
  • Letermovir
  • Maribavir

Filociclovir’s unique structure and broad-spectrum antiviral activity make it a promising candidate for further development and clinical use.

Properties

IUPAC Name

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUNHOKTIVSFRA-KXFIGUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/N2C=NC3=C2N=C(NC3=O)N)/C1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212612
Record name Cyclopropavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632325-71-4
Record name 2-Amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1,9-dihydro-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632325-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filociclovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0632325714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filociclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopropavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILOCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAO0TD9B13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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